2-Amino-2-T-butylpropanoic acid hcl

Description

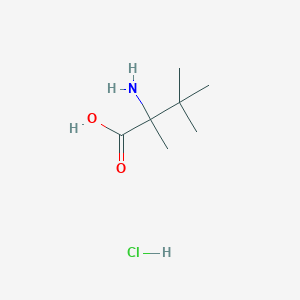

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2,3,3-trimethylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-6(2,3)7(4,8)5(9)10;/h8H2,1-4H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHCUDOXXKKKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 T Butylpropanoic Acid Hydrochloride and Its Analogues

General Synthetic Strategies for Non-Canonical α-Amino Acids

The construction of non-canonical α-amino acids can be approached through various synthetic routes. Chemoenzymatic and biocatalytic methods have emerged as powerful tools, offering high selectivity and environmentally benign reaction conditions. These methods often employ enzymes such as transaminases, amine dehydrogenases, and amino acid lyases for the stereoselective introduction of the amino group. For instance, engineered enzymes have been utilized in one-pot biocatalytic processes to produce D-tryptophan derivatives from indoles on a preparative scale.

In addition to biocatalysis, traditional organic synthesis provides a diverse toolbox for the preparation of non-canonical amino acids. These methods often involve the alkylation of glycine (B1666218) or alanine (B10760859) equivalents, where the α-proton is activated for deprotonation and subsequent reaction with an electrophile. The development of robust chiral auxiliaries and catalysts has been instrumental in achieving high levels of stereocontrol in these transformations.

Asymmetric Synthesis Approaches to Enantiomerically Pure 2-Amino-2-T-butylpropanoic Acid Hydrochloride

The creation of a stereogenic quaternary center in an enantioselective manner is a formidable task in organic synthesis. For 2-Amino-2-T-butylpropanoic acid, where the α-carbon is substituted with both a methyl and a tert-butyl group, steric hindrance further complicates the synthetic design. Asymmetric synthesis, which introduces chirality during a chemical transformation, is the most effective approach to obtain enantiomerically pure forms of this amino acid. This is often achieved through the temporary incorporation of a chiral auxiliary or the use of a chiral catalyst.

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This strategy has been widely applied to the synthesis of α,α-disubstituted amino acids.

A highly successful and widely utilized method for the asymmetric synthesis of α-amino acids involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine or alanine. nih.gov This methodology, pioneered by Belokon and others, relies on the formation of a planar Ni(II) complex that enhances the acidity of the α-proton of the amino acid, facilitating its alkylation. The chiral ligand, typically derived from a readily available chiral source like (S)-proline, effectively shields one face of the complex, directing the incoming electrophile to the opposite face and thus ensuring high diastereoselectivity. nih.gov

The general approach involves the reaction of a Ni(II) complex of a Schiff base of glycine with an alkyl halide in the presence of a base. nih.gov For the synthesis of 2-Amino-2-T-butylpropanoic acid, a sequential alkylation strategy would be employed. First, the glycine complex is methylated, followed by alkylation with a tert-butyl halide, or vice-versa. The steric bulk of the substituents and the nature of the chiral ligand are crucial factors in achieving high diastereomeric excess. After the alkylation steps, the desired amino acid is liberated from the complex by acidic hydrolysis, and the chiral ligand can be recovered. nih.gov

A notable example involves the use of a chiral tridentate ligand derived from (S)-N-benzylproline. nih.gov The Ni(II) complex of the Schiff base formed between this ligand and glycine can be sequentially alkylated to produce a variety of α,α-disubstituted amino acids with high optical purity. nih.gov The robustness of this method allows for large-scale synthesis, a significant advantage for practical applications. jst.go.jp

| Electrophile 1 | Electrophile 2 | Chiral Ligand System | Diastereomeric Excess (d.e.) | Reference |

| Methyl Iodide | tert-Butyl Bromide | (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide-Ni(II) | >95% | nih.gov |

| Benzyl (B1604629) Bromide | Allyl Bromide | (S)-o-[(N-benzylprolyl)amino]benzaldehyde-Ni(II) | Low | nih.gov |

| Benzyl Bromide | Allyl Bromide | (S)-O-[(N-benzylpropyl)amino]benzophenone-Ni(II) | 80% | nih.gov |

Pyrrolidine (B122466) derivatives, readily available from the chiral pool (e.g., proline), are among the most effective and widely used chiral auxiliaries in asymmetric synthesis. rsc.org Their rigid five-membered ring structure provides a well-defined chiral environment that can effectively control the stereochemical course of reactions. In the context of amino acid synthesis, pyrrolidine-based auxiliaries are often incorporated into the structure of the chiral ligand used in metal complexes, as seen in the Ni(II) Schiff base methodology.

Beyond their use in metal complexes, pyrrolidine derivatives can be employed in other asymmetric transformations. For example, they can be used to form chiral enamines or enolates, which then react with electrophiles in a stereoselective manner. The development of proline-based organocatalysts has revolutionized the field of asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. acs.org While direct application to the synthesis of 2-Amino-2-T-butylpropanoic acid via organocatalysis is not extensively documented in the provided search results, the principles of proline catalysis are well-established and represent a viable, though less explored, avenue.

A new oxidatively stable (S)-N-benzylproline-derived ligand has been reported, which incorporates a bulky tert-butyl substituent. nih.gov This modification enhances the conformational rigidity of the resulting Ni(II)-Schiff base complexes, leading to higher stereoselectivity. nih.gov Furthermore, the increased solubility of this ligand and its complexes facilitates larger-scale reactions and purification. nih.gov

Researchers have focused on developing robust chiral auxiliaries that can withstand the reaction and workup conditions to ensure high recovery yields. The use of solid-supported chiral auxiliaries, such as those attached to a polymer resin, can simplify the recovery process, as the auxiliary can be easily separated by filtration. For instance, a Wang-aldehyde resin has been used as a recyclable support for the synthesis of α,α-disubstituted amino acid derivatives. rsc.org

Catalytic Asymmetric Induction

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product.

Phase-transfer catalysis has emerged as a powerful technique for the asymmetric synthesis of α-amino acids. Chiral phase-transfer catalysts, such as C2-symmetric spiro ammonium (B1175870) salts derived from BINOL, can effectively mediate the alkylation of glycine Schiff base esters under mild conditions, affording α,α-dialkyl-α-amino acids with excellent enantioselectivity. jst.go.jp This method avoids the need for pre-forming a metal complex and often involves simpler reaction setups.

Another promising area is the use of chiral N-heterocyclic carbene (NHC) complexes. For instance, iridium-NHC complexes have been shown to catalyze the enantioselective addition of acetonitrile (B52724) to α-iminoesters, providing a route to α,α-disubstituted α-amino acids. rsc.org

While the direct catalytic asymmetric synthesis of 2-Amino-2-T-butylpropanoic acid is not explicitly detailed in the provided search results, the development of catalytic methods for α,α-disubstituted amino acids is an active area of research. acs.org These approaches hold great promise for the efficient and scalable production of this and other structurally similar non-canonical amino acids. A scalable, catalytic one-pot approach for enantiopure and unmodified β2-amino acids has been developed using a confined imidodiphosphorimidate (IDPi) catalyst, which could potentially be adapted for α-amino acids. rsc.org

| Catalyst Type | Substrate | Key Features | Reference |

| Chiral Phase-Transfer Catalyst (Spiro Ammonium Salt) | tert-Butyl Glycinate Schiff Base | High enantioselectivity for α,α-dialkyl-α-amino acids under mild conditions. | jst.go.jp |

| Chiral Iridium-N-Heterocyclic Carbene Complex | α-Iminoesters | Catalytic generation of α-cyanocarbanions from acetonitrile for addition to imines. | rsc.org |

| Confined Imidodiphosphorimidate (IDPi) | Bis-silyl ketene (B1206846) acetals | Scalable, one-pot synthesis of free β2-amino acids; potential for adaptation. | rsc.org |

Diastereoselective Reaction Pathways

Radical reactions offer a unique set of transformations for carbon-carbon bond formation. In the context of amino acid synthesis, diastereoselective radical additions can be employed to control the stereochemistry of newly formed centers relative to existing ones.

One strategy involves the BEt₃-mediated synthesis of α,β-diamino acid derivatives from α-aminoacyl tellurides and ethyl glyoxylate (B1226380) oxime. nih.gov This reaction proceeds through the formation of a stabilized α-amino radical, which then adds to the oxime. nih.gov Another metal-free approach uses BEt₃ as a radical initiator to generate alkyl radicals from alkyl iodides, which then add to hydrazine (B178648) derivatives of α-keto esters. nih.gov This method is notably effective in water. nih.gov

A light-mediated method for synthesizing five-membered heterocyclic γ-amino acids relies on a hydrogen atom transfer (HAT) reaction to generate a benzylic α-amino radical. nih.gov This radical then undergoes a 5-exo-trig cyclization onto an α,β-unsaturated carbonyl moiety, yielding the product with good diastereoselectivity. nih.gov

| Radical Source | Reaction Type | Key Intermediate | Outcome |

| α-Aminoacyl tellurides | Addition to oxime | α-Amino radical | α,β-Diamino acid derivatives. nih.gov |

| Alkyl iodides / BEt₃ | Addition to hydrazine derivative | Alkyl radical | Quaternary α-amino esters. nih.gov |

| Thiol radical / Light | HAT and cyclization | Benzylic α-amino radical | Heterocyclic γ-amino acids. nih.gov |

Diastereoselective nucleophilic additions are a classical and reliable method for creating stereocenters. The inherent stereochemistry of a chiral substrate or the influence of a chiral auxiliary can direct the approach of a nucleophile to a prochiral center.

The synthesis of anti-β-amino-α-(aminoxy) esters and amides has been achieved through a diastereoselective strategy involving the asymmetric aza-Michael addition of lithium amides to α,β-unsaturated carboxylic acid derivatives. nih.gov This is followed by a diastereoselective radical recombination with TEMPO. nih.gov

In another example, the benzotetramisole⋅HCl (BTM⋅HCl) catalyzed Mannich addition of a pentafluorophenyl ester pronucleophile to a hemiaminal ether iminium precursor yields α-aryl-β²-amino esters with high enantioselectivity. nih.gov The reaction is believed to proceed through a C(1)-ammonium enolate pathway. nih.gov

| Nucleophile | Electrophile | Catalyst/Auxiliary | Product |

| Lithium amides | α,β-Unsaturated carboxylic acid derivatives | --- | anti-β-Amino-α-(aminoxy) esters and amides. nih.gov |

| Pentafluorophenyl ester pronucleophile | Hemiaminal ether iminium precursor | Benzotetramisole⋅HCl | α-Aryl-β²-amino esters. nih.gov |

Chemoenzymatic Synthesis of Optically Pure Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical transformations to produce optically pure compounds. This approach is particularly valuable for the synthesis of chiral amino acids.

A key chemoenzymatic strategy involves the use of enzymes to resolve racemic mixtures. For instance, L-acylase can be used for the bio-resolution of N-benzoyl-2-aminobutyric acid. google.com The enzyme selectively hydrolyzes the N-acyl group of one enantiomer, allowing for the separation of the desired amino acid. google.com

Transaminases are another class of enzymes that are highly effective for the asymmetric synthesis of amino compounds. mdpi.com In a transaminase-catalyzed reaction, an amino group is transferred from an amino donor to a ketone acceptor. mdpi.com This has been applied to the conversion of γ-keto esters into the corresponding amino esters, which then undergo spontaneous intramolecular cyclization to form 5-methylpyrrolidin-2-one. mdpi.com

| Enzyme | Reaction Type | Substrate | Product |

| L-Acylase | Kinetic Resolution | N-Benzoyl-2-aminobutyric acid | (S)-2-Aminobutyric acid. google.com |

| Transaminase | Reductive Amination | γ-Keto ester | 5-Methylpyrrolidin-2-one. mdpi.com |

Solid-Phase Synthetic Protocols

Solid-phase synthesis is a powerful technique for the preparation of peptides and other oligomers, and it can be adapted for the synthesis of modified amino acids. The key advantage of this method is the ability to drive reactions to completion by using excess reagents, which can then be easily washed away from the resin-bound product.

In a typical solid-phase peptide synthesis using Boc chemistry, the N-terminal Boc protecting group is removed with an acid, and the next Boc-protected amino acid is coupled using a coupling reagent. nih.gov 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) is an efficient coupling agent for Boc-amino acids. nih.gov

A traceless solid-supported protocol for the synthesis of 2-aminobenzothiazoles has also been developed. nih.gov This method utilizes a resin-bound acyl-isothiocyanate, which reacts with anilines. Subsequent cyclization and cleavage from the resin yield the desired products. nih.gov Such solid-phase methods allow for the construction of libraries of related compounds for screening and other applications. nih.gov

| Resin/Support | Chemistry | Key Reagents | Application |

| Polystyrene | Boc-based peptide synthesis | TBTU, HOBt | Automated peptide synthesis. nih.gov |

| Carboxy-polystyrene | Traceless synthesis | Resin-bound acyl-isothiocyanate, anilines | Synthesis of 2-aminobenzothiazole (B30445) library. nih.gov |

Specialized Synthetic Routes for β-Amino Acid Precursors

The synthesis of β-amino acids and their derivatives is a significant area of research due to their presence in numerous biologically active molecules and their utility as building blocks in medicinal chemistry. nih.govnih.gov Specialized synthetic routes are continuously being developed to provide efficient and stereoselective access to these important compounds. These methods often focus on creating key precursors that can be readily converted into the desired β-amino acid structures.

A notable strategy for the preparation of β-amino acid precursors involves a sequence of alkynylation followed by hydration. This approach provides a pathway to N-protected β-amino aldehydes and, subsequently, β-amino acids from readily available starting materials like imines. acs.orgrwth-aachen.de

A key development in this area is a redox-neutral synthesis that begins with the addition of a silylated alkyne to an imine, mediated by a zinc reagent, to form a propargylamine (B41283). Following desilylation, a ruthenium-catalyzed anti-Markovnikov hydration of the terminal alkyne yields the corresponding N-protected β-amino aldehyde. acs.org The efficiency of this hydration step can be significantly improved by using microwave irradiation, which reduces reaction times from hours to minutes. acs.org

Furthermore, this methodology has been extended to a one-pot process where the ruthenium catalyst facilitates both the hydration of the terminal alkyne and the subsequent oxidation to a carboxylic acid. This allows for the direct conversion of propargylic amines into N-protected β-amino acids. acs.org The process was demonstrated by hydrating a propargylamine, followed by oxidation with sodium periodate (B1199274) in a suitable solvent mixture, to produce the β-amino acid in good yield. acs.org

The classic method for synthesizing chiral propargylamines, which are crucial intermediates, involves the asymmetric alkynylation of imines. researchgate.net Palladium-catalyzed alkynylation has also been explored as a method to introduce the alkyne functionality, which can then undergo hydration. For instance, β-alkynyl α-amino acids have been synthesized through the palladium-catalyzed diastereoselective C(sp³)-H alkynylation of α-amino acid precursors with acetylene (B1199291) bromide, showcasing the utility of metal-catalyzed C-H activation in creating these precursors. psu.edu

| Step | Description | Catalyst/Reagent | Key Feature |

| Alkynylation | ZnMe₂-mediated addition of a silylated alkyne to an imine. | ZnMe₂ | Forms propargylamine intermediates. |

| Desilylation | Removal of the silyl (B83357) protecting group from the alkyne. | Standard desilylating agents | Prepares the terminal alkyne for hydration. |

| Hydration | Ruthenium-catalyzed anti-Markovnikov hydration of the terminal alkyne. | Ruthenium catalyst | Forms N-protected β-amino aldehydes. acs.org |

| Oxidation | One-pot Ru-catalyzed hydration/oxidation of the terminal alkyne. | Ruthenium catalyst / Sodium periodate | Directly converts propargylic amines to β-amino acids. acs.org |

Unified synthetic strategies aim to provide access to a wide variety of β-amino acid stereoisomers from a common set of starting materials or a versatile intermediate. These approaches are valuable for creating libraries of compounds for biological screening and for synthesizing complex, highly substituted structures.

Another powerful unified synthesis allows for the preparation of β-alkynyl-, β-alkenyl-, and β-alkyl-β-amino acids from a common precursor. researchgate.net The key intermediate, a Boc-protected β-alkynyl-β-amino thioester, is generated via the decarboxylation of a Mannich adduct. This thioester can then be converted into the different classes of β-amino acid derivatives through simple transformations. researchgate.net

The Mannich-type reaction itself represents a versatile and widely used approach for synthesizing β-amino acid derivatives. organic-chemistry.org For example, diarylborinic acid esters can catalyze the reaction of secondary amines, aldehydes, and ketene silyl acetals to selectively afford β-amino esters. organic-chemistry.org Highly enantioselective Mannich reactions have also been developed using organic catalysts, which allow for the conversion of both aromatic and aliphatic aldehydes into optically active β-amino acids. organic-chemistry.org

Ligand-controlled catalysis offers another sophisticated strategy for accessing β-amino acid stereoisomers. A copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds demonstrates this principle. By selecting the appropriate chiral ligand, the regioselectivity of the hydrocupration step can be reversed to favor the formation of a β-cuprated species, which then reacts with an aminating agent to yield enantioenriched β-amino acid derivatives. nih.gov This method has been successfully applied on a gram scale, highlighting its practical utility. nih.gov

| Approach | Key Reaction | Starting Materials | Outcome |

| 1,3-Dipolar Cycloaddition | Cycloaddition followed by nucleophilic ring-opening. | Oximes, chiral allylic alcohols, nucleophiles | Diverse, highly substituted β-amino acids. nih.gov |

| Common Thioester Intermediate | Mannich reaction followed by decarboxylation. | C-alkynyl N-Boc-N,O-acetals, malonic acid half-thioesters | Unified synthesis of β-alkynyl-, alkenyl-, and alkyl-β-amino acids. researchgate.net |

| Catalytic Mannich-Type Reaction | Iminium ion generation and reaction with a nucleophile. | Aldehydes, amines, ketene silyl acetals | Optically active aryl and alkyl β-amino acids. organic-chemistry.org |

| Ligand-Controlled Hydroamination | Ligand-controlled hydrocupration followed by amination. | α,β-unsaturated carbonyl compounds, silanes, aminating agents | Enantioenriched β-amino acid derivatives. nih.gov |

Reactivity and Mechanistic Investigations of 2 Amino 2 T Butylpropanoic Acid Hydrochloride

Reaction Chemistry of the α-Amino Acid Scaffold

The α,α-disubstituted α-amino acid (α-AA) framework is a subject of increasing interest, primarily due to the unique conformational constraints these molecules impart upon peptides. nih.gov The synthesis and reactivity of this scaffold are challenging because of the steric hindrance at the quaternary α-carbon. nih.gov

The reactivity of the 2-Amino-2-t-butylpropanoic acid scaffold is centered around its two primary functional groups: the amino group (-NH2) and the carboxylic acid group (-COOH). The amino group typically acts as a nucleophile, while the carboxylic acid can act as a proton donor or, in its carboxylate form, as a nucleophile. The hydrochloride salt form implies that the amino group is protonated (-NH3+), reducing its nucleophilicity until it is deprotonated by a base.

The α-amino acid scaffold can be synthetically modified in several ways. For instance, the amino group can be converted into a squaramide moiety, and the carboxylic acid can form amide bonds, allowing for the construction of complex receptors. nih.gov However, the steric bulk of the t-butyl group in 2-Amino-2-t-butylpropanoic acid significantly hinders many typical reactions of the carboxyl and amino groups, such as peptide bond formation, which often requires specialized coupling agents or conditions to overcome the steric barrier. stackexchange.com

Stereoselective Carbon-Carbon Bond Forming Reactions

The creation of new carbon-carbon bonds at the sterically congested α- or β-positions of α,α-disubstituted amino acids like 2-Amino-2-t-butylpropanoic acid is a significant synthetic challenge. nih.gov Nevertheless, several strategies have been developed, often relying on radical intermediates or highly reactive electrophiles.

Radical Addition Reactions (e.g., AIBN/Bu3SnH-Initiated Processes)

Radical reactions offer a powerful method for forming carbon-carbon bonds, as they are often less sensitive to steric hindrance than polar reactions. libretexts.org A common method for generating radicals involves the thermal decomposition of an initiator like Azobisisobutyronitrile (AIBN) in the presence of a radical mediator such as tributyltin hydride (Bu3SnH). libretexts.orguchicago.edu

In the context of amino acids, radical addition can occur at various positions. For instance, a radical generated from an alkyl halide can add to a dehydroalanine (B155165) derivative to create a new β-substituted α-amino acid. nih.govorganic-chemistry.org While direct radical functionalization of the unactivated C-H bonds of 2-Amino-2-t-butylpropanoic acid is difficult, it can be derivatized to participate in such reactions. For example, conversion to a derivative with a leaving group (e.g., a halide) on the β-carbon of the t-butyl group could allow for the formation of a carbon-centered radical that can then participate in cyclization or intermolecular addition reactions. scielo.br The general mechanism for a Bu3SnH-mediated radical reaction involves initiation by AIBN, followed by propagation steps where the tributyltin radical abstracts an atom (like a halogen) to generate a carbon-centered radical, which then reacts further. libretexts.orgyoutube.com

Table 1: Key Reagents in AIBN/Bu3SnH-Initiated Radical Reactions

| Reagent | Role | Mechanism of Action |

|---|---|---|

| AIBN (Azobisisobutyronitrile) | Radical Initiator | Undergoes thermal decomposition (~80 °C) to generate nitrogen gas and two cyanopropyl radicals, which initiate the chain reaction. uchicago.edunih.gov |

| Bu3SnH (Tributyltin hydride) | Radical Mediator | Serves as a hydrogen atom donor to quench carbon-centered radicals and propagates the radical chain by reacting with the initiator or abstracting a halogen from the substrate. libretexts.orgyoutube.com |

| Alkyl Halide (R-X) | Radical Precursor | A carbon-centered radical (R•) is formed upon abstraction of the halogen atom (X) by the tributyltin radical. libretexts.org |

Nucleophilic Addition Reactions to Dehydroalanine Derivatives

Dehydroalanine (Dha) derivatives are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles to form α,α-disubstituted amino acids. nih.gov This approach involves the addition of a nucleophile to the β-carbon of the Dha double bond. nih.govorganic-chemistry.org

While 2-Amino-2-t-butylpropanoic acid itself is not the nucleophile in this context, its synthesis could potentially be achieved through a related pathway. For example, a nucleophile derived from a tert-butyl source could add to a dehydroalanine precursor that already contains the α-methyl group. More commonly, nucleophiles like organocuprates, enamines, or stabilized carbanions are added to dehydroalanine Schiff base complexes, sometimes under asymmetric conditions to control stereochemistry. nih.govrug.nl The resulting product, after hydrolysis, yields the desired α,α-disubstituted amino acid. rug.nl

Olefin-Olefin Coupling via Generated Radicals

Radical-mediated olefin-olefin coupling represents a powerful strategy for constructing complex carbon skeletons. acs.org This process can be catalyzed by various transition metals, such as iron, which can generate radical species from olefins. rsc.orgresearchgate.net One approach involves the coupling of a dehydroalanine derivative, often complexed to a metal like Ni(II) to control stereochemistry, with another olefin. rsc.orgresearchgate.net The reaction is initiated by a catalyst, such as Fe(acac)3, which facilitates the generation of a radical from the olefin partner. researchgate.net This radical then adds to the dehydroalanine double bond, and the resulting α-amino radical is subsequently quenched to yield the coupled product. nih.gov This method provides access to unnatural amino acids with significant structural diversity. rsc.orgresearchgate.net

Electrophilic and Nucleophilic Character of Functional Groups

The functional groups of 2-Amino-2-t-butylpropanoic acid exhibit both electrophilic and nucleophilic properties, which are modulated by the molecular structure and reaction conditions.

Amino Group (-NH2): This group is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. It can react with electrophiles such as acyl chlorides or aldehydes. However, in its protonated form (as the hydrochloride salt, -NH3+), its nucleophilicity is nullified. The steric hindrance from the adjacent methyl and tert-butyl groups also significantly impedes the approach of electrophiles, making reactions at this site challenging. nih.gov

Carboxyl Group (-COOH): The carboxylic acid group has a dual character. The carbonyl carbon is electrophilic and can be attacked by strong nucleophiles. The hydroxyl proton is acidic and can be removed by a base to form the carboxylate anion (-COO-). This carboxylate is nucleophilic and can react with electrophiles like alkyl halides. Direct reaction of the carboxylic acid with an amine to form an amide bond is difficult and typically requires activation of the hydroxyl group to turn it into a better leaving group. stackexchange.com

α-Carbon: The α-carbon itself is not typically reactive. However, under certain conditions, such as the formation of an enolate from a corresponding ester derivative, it can become a nucleophilic center.

The relative reactivity of these groups can be understood using concepts like the Hard and Soft, Acids and Bases (HSAB) theory, which predicts that soft electrophiles will preferentially react with soft nucleophiles, and hard with hard. nih.gov

Degradation and Transformation Pathways

Amino acids can undergo various degradation reactions, including deamination, transamination, and decarboxylation, often under biological or harsh chemical conditions. gpnotebook.combasicmedicalkey.com For 2-Amino-2-t-butylpropanoic acid, its unique structure influences these pathways.

Polymerization/Self-Condensation: The formation of peptides or polymers from amino acids is a condensation reaction. nih.govyoutube.com For most amino acids, this process is feasible under appropriate conditions. However, for α,α-disubstituted amino acids, especially one as sterically hindered as 2-Amino-2-t-butylpropanoic acid, self-condensation to form a polypeptide chain is extremely difficult. The steric bulk around the reactive amino and carboxyl groups prevents the necessary proximity for bond formation. nih.gov While multicomponent polymerizations involving amino acids are known, they typically require less-hindered monomers. researchgate.net

Elimination: Elimination reactions are less common for this specific compound due to the lack of a β-hydrogen on the main chain. Elimination would have to occur from one of the substituent groups, which would require harsh conditions.

Strecker Degradation: This pathway involves the oxidative decarboxylation of an amino acid, leading to the formation of an aldehyde, carbon dioxide, and ammonia. researchgate.net It is a common degradation route for many amino acids but would be influenced by the stability of the intermediate imine formed from 2-Amino-2-t-butylpropanoic acid.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation / Synonym | Formula |

|---|---|---|

| 2-Amino-2-t-butylpropanoic acid hydrochloride | - | C8H18ClNO2 |

| Azobisisobutyronitrile | AIBN | C8H12N4 |

| Tributyltin hydride | Bu3SnH | C12H28Sn |

| Dehydroalanine | Dha | C3H5NO2 |

This table lists the chemical compounds explicitly mentioned in the text for reference.

Mechanistic Studies of Chiral Induction in Reactions

The principles of chiral induction using derivatives of sterically hindered amino acids, such as those related to 2-Amino-2-T-butylpropanoic acid, are centered on the strategic use of bulky substituents to control the stereochemical outcome of a reaction. While specific mechanistic studies on 2-Amino-2-T-butylpropanoic acid hydrochloride as a chiral auxiliary are not extensively detailed in the literature, the underlying mechanisms can be understood by examining closely related and well-studied systems. The primary strategy involves incorporating the chiral amino acid into a more rigid cyclic structure, known as a chiral auxiliary, which then directs the approach of incoming reactants.

A key factor in these systems is the creation of a sterically biased environment. The bulky tert-butyl group is pivotal in shielding one face of a reactive intermediate, typically an enolate. This forces an electrophile to attack from the opposite, less sterically hindered face, thereby leading to a high degree of diastereoselectivity. The effectiveness of this process is often enhanced by the formation of rigid, chelated transition states involving a metal cation.

Detailed mechanistic insights come from studies of complex heterocyclic auxiliaries derived from amino acids. For instance, a well-documented chiral auxiliary, (R)- or (S)-tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, serves as an excellent model. consensus.app This auxiliary is synthesized from components like L-alanine or 2-aminoisobutyramide and pivalaldehyde, incorporating the critical tert-butyl moiety. consensus.app Mechanistic studies reveal that its derivatives control stereochemistry through the formation of specific metal enolates, which adopt a conformation that minimizes steric strain in the transition state.

Asymmetric Alkylation Reactions

In the context of alkylation, the chiral auxiliary is first acylated and then treated with a strong base to form a metal enolate. For example, the 3-propanoyl derivative of the imidazolidinone auxiliary can be deprotonated to form a zinc enolate. consensus.app The subsequent alkylation with an electrophile, such as benzyl (B1604629) bromide, proceeds through a transition state where the large tert-butyl group on the auxiliary effectively blocks one face of the enolate plane. This directs the incoming benzyl group to the opposite face, resulting in a high enantiomeric excess of the product after the auxiliary is cleaved. consensus.app

Similarly, when a glycine (B1666218) unit is attached to this auxiliary, it can be doubly deprotonated and then alkylated with high selectivity. The rigidity of the heterocyclic system and the steric hindrance of the tert-butyl group are crucial for achieving excellent diastereoselectivity. consensus.app

| Electrophile | Product Diastereoselectivity (d.r.) | Reference |

| Benzyl Bromide | >99.5:0.5 | consensus.app |

| Allyl Halide | >99.5:0.5 | consensus.app |

| Methyl Iodide | >99.5:0.5 | consensus.app |

This table presents the diastereomeric ratio (d.r.) for products from the alkylation of a glycine-Bbdmoic derivative.

Michael Additions

The same principle of sterically guided transition states applies to Michael additions. When an α,β-unsaturated carbonyl group is attached to the auxiliary, the addition of a nucleophile, such as an organocuprate, is directed by the auxiliary's chiral scaffold. Studies with an (E)-crotonyl derivative of the imidazolidinone auxiliary show that while additions are high-yielding, high diastereoselectivity is primarily achieved with bulky aryl cuprates. consensus.app This suggests that the mechanism involves a transition state where the steric interaction between the incoming nucleophile and the auxiliary's tert-butyl group is the determining factor for stereoselection. The addition of a phenyl cuprate, for instance, results in a diastereoisomer ratio of 99:1. consensus.app

| Cuprate Reagent (R in R₂CuLi) | Product Diastereoselectivity (d.r.) | Reference |

| Phenyl (Ph) | 99:1 | consensus.app |

| Methyl (Me) | Low | consensus.app |

| Butyl (Bu) | Low | consensus.app |

This table shows the diastereomeric ratio (d.r.) for products from the Michael addition of various cuprates to an (E)-crotonyl-Bbdmoic derivative.

Transition State Models

Computational studies on related systems, like Evans chiral auxiliaries, corroborate these mechanistic interpretations. researchgate.netnih.gov Density functional theory (DFT) calculations are used to model the transition states (TSs) of these reactions. nih.gov These models consistently identify a chair-like transition state as the most stable arrangement. nih.gov In this conformation, the bulky substituent on the chiral auxiliary (analogous to the tert-butyl group) occupies a pseudo-equatorial position to minimize steric clashes, leaving one face of the reactant open for attack. nih.gov The high stereoselectivity observed experimentally is rationalized by the significant energy difference calculated between the diastereomeric transition states leading to the major and minor products. nih.gov The formation of either chelated or non-chelated transition states, often dictated by the choice of Lewis acid, can be used to selectively produce different stereoisomers. researchgate.netnih.gov

Computational Chemistry Studies on 2 Amino 2 T Butylpropanoic Acid Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For a novel compound like 2-Amino-2-T-butylpropanoic acid hydrochloride, these studies would be invaluable for establishing a baseline of its chemical behavior.

Geometry Optimization and Electronic Structure Determinations (e.g., MP2, B3LYP methods)

Detailed studies employing methods such as Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) with functionals like B3LYP would be required to determine the most stable three-dimensional structure of 2-Amino-2-T-butylpropanoic acid hydrochloride. Such calculations would yield optimized bond lengths, bond angles, and dihedral angles. Furthermore, they would provide insights into the electronic properties, including the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity.

For similar small branched-chain amino acids, calculations are often performed to compare the properties of their neutral, cationic, and anionic forms in both the canonical and zwitterionic states. nih.gov A similar approach for 2-Amino-2-T-butylpropanoic acid hydrochloride would clarify its preferred state under different pH conditions.

Potential Energy Surface Mapping and Energy Landscape Analysis

Mapping the potential energy surface (PES) is critical for understanding the conformational flexibility of a molecule. For 2-Amino-2-T-butylpropanoic acid hydrochloride, this would involve systematically rotating the key rotatable bonds (e.g., around the Cα-C(O)OH and Cα-N bonds) to identify all possible low-energy conformations (conformers) and the energy barriers that separate them. This analysis would reveal the energetically preferred shapes of the molecule and how easily it can transition between them, which is fundamental to its interaction with other molecules.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, such as vibrational frequencies (for infrared and Raman spectroscopy) and NMR chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound. A study correlating calculated spectroscopic data with experimental measurements for 2-Amino-2-T-butylpropanoic acid hydrochloride would provide definitive structural assignment and a detailed vibrational and electronic characterization.

Molecular Dynamics Simulations

While quantum mechanics is excellent for understanding static properties, molecular dynamics (MD) simulations are necessary to explore the behavior of a molecule over time, especially in a biological or solution-phase environment.

Investigation of Conformational Ensembles in Various Environments

MD simulations could be used to explore the full range of conformations that 2-Amino-2-T-butylpropanoic acid hydrochloride adopts in different solvents, such as water or less polar organic solvents. This would generate a "conformational ensemble," providing a dynamic picture of the molecule's structure. This is particularly important for understanding how the environment influences the molecule's shape and, consequently, its function.

Simulation of Intermolecular Interactions and Solvent Effects

MD simulations are also perfectly suited for studying how 2-Amino-2-T-butylpropanoic acid hydrochloride interacts with its surroundings. This includes the formation of hydrogen bonds with water molecules and the organization of solvent molecules around the solute. For the hydrochloride form, simulations would also detail the interactions of the chloride ion with the protonated amino group and surrounding solvent. These simulations would provide a molecular-level understanding of its solubility and how it presents itself for interaction with other molecules, such as biological receptors.

Thermodynamic and Kinetic Computations (e.g., Gibbs Free Energies, Reaction Enthalpies)

Currently, there is a notable absence of publicly available, detailed computational studies focusing on the thermodynamic and kinetic properties of 2-Amino-2-T-butylpropanoic acid hydrochloride. Extensive searches of scientific literature and chemical databases did not yield specific data regarding its Gibbs free energies, reaction enthalpies, or other related computational parameters.

While computational methods are broadly applied to amino acids to understand their behavior, specific research findings for this particular tert-butyl-substituted propanoic acid derivative are not readily accessible. The unique structural characteristics imparted by the tert-butyl group would likely influence its thermodynamic stability and kinetic reactivity in chemical reactions. However, without dedicated computational investigations, any discussion on these aspects would be purely speculative.

The scientific community would benefit from future research in this area. Such studies could provide valuable insights into the compound's reaction mechanisms, stability, and potential applications in various fields of chemistry.

Advanced Applications in Organic Synthesis and Chemical Biology

Role as a Versatile Building Block in Organic Synthesis

2-Amino-2-T-butylpropanoic acid hcl serves as a fundamental building block in organic synthesis, a field focused on the construction of organic compounds. sigmaaldrich.comamerigoscientific.com Organic building blocks are functionalized molecules that provide the basic components for assembling more complex molecular architectures. sigmaaldrich.com The utility of this compound in this context stems from its bifunctional nature, possessing both an amine and a carboxylic acid group. amerigoscientific.commolport.com These functional groups allow it to participate in a variety of chemical reactions, such as amide bond formation and esterification, which are cornerstone transformations in the synthesis of a wide array of organic molecules. molport.com

The presence of the tert-butyl group at the α-position is a defining characteristic of this building block. This bulky substituent provides a high degree of steric hindrance, which can be strategically exploited to control the stereochemical outcome of reactions. This level of control is crucial in the synthesis of enantiomerically pure compounds, where only one of a pair of mirror-image isomers is desired.

Precursor for Complex Bioactive Molecules and Natural Product Synthesis

The structural attributes of this compound make it an invaluable precursor in the total synthesis of complex bioactive molecules and natural products. Its incorporation into a target molecule can introduce a sterically hindered chiral center, which is often a key feature of biologically active compounds. The controlled introduction of such centers is a significant challenge in synthetic organic chemistry, and the use of chiral building blocks like this compound provides an effective solution.

The synthesis of enantiomerically pure β-amino acids, for example, can be achieved using chiral auxiliaries derived from related structures. orgsyn.org This highlights the potential of such scaffolds in constructing non-natural amino acids that can be incorporated into larger, complex molecules with desired biological activities. The ability to build upon the inherent chirality of this building block allows for the efficient and stereoselective synthesis of intricate molecular targets.

Utilization in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. This compound is a valuable component in the design and synthesis of peptidomimetics. When incorporated into a peptide sequence, the bulky tert-butyl group restricts the conformational flexibility of the peptide backbone. This can enforce a specific secondary structure, such as a turn or a helix, which may be crucial for binding to a biological target.

The synthesis of peptidomimetic analogs often involves the coupling of amino acid-like building blocks. nih.gov The use of non-proteinogenic amino acids like 2-Amino-2-T-butylpropanoic acid allows for the creation of novel peptide structures with tailored properties. For instance, the steric bulk of the tert-butyl group can protect the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptidomimetic drug candidate.

Development of Novel Chiral Reagents and Catalysts Utilizing the Compound Scaffold

The chiral scaffold of 2-Amino-2-T-butylpropanoic acid can be utilized in the development of novel chiral reagents and catalysts for asymmetric synthesis. In asymmetric catalysis, a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product. The efficiency and selectivity of these catalysts are highly dependent on their three-dimensional structure.

By modifying the amine and carboxylic acid functionalities of 2-Amino-2-T-butylpropanoic acid, it is possible to synthesize a variety of chiral ligands that can be coordinated to metal centers to create active and selective catalysts. The steric hindrance provided by the tert-butyl group can create a well-defined chiral pocket around the metal center, influencing the approach of substrates and leading to high levels of enantioselectivity in the catalyzed reaction. The development of such catalysts is a key area of research in modern organic synthesis.

Analogues and Derivatives with Modified Properties for Specific Synthetic Objectives

To meet the demands of specific synthetic challenges, a range of analogues and derivatives of 2-Amino-2-T-butylpropanoic acid can be prepared. By modifying the core structure, it is possible to fine-tune the steric and electronic properties of the molecule to achieve desired outcomes in a synthesis.

Future Research Directions and Unexplored Avenues in 2 Amino 2 T Butylpropanoic Acid Hydrochloride Chemistry

Development of Green and Sustainable Synthetic Methodologies

Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of 2-Amino-2-T-butylpropanoic acid hydrochloride and its derivatives. Key areas of exploration include:

Biocatalysis and Enzymatic Synthesis: The use of enzymes or whole-cell systems for the synthesis of α,α-disubstituted amino acids is a burgeoning field. nih.gov Future work could involve engineering enzymes to selectively produce 2-Amino-2-T-butylpropanoic acid, offering high stereoselectivity and milder reaction conditions compared to traditional chemical routes. nih.gov This approach aligns with the principles of green chemistry by reducing reliance on hazardous reagents and solvents. nih.gov

Photocatalysis: Visible-light-mediated photocatalysis has emerged as a powerful tool in organic synthesis, enabling C-H functionalization and other transformations under mild conditions. mdpi.comrsc.org Research into photocatalytic methods for the synthesis of 2-Amino-2-T-butylpropanoic acid could lead to more energy-efficient and atom-economical processes. mdpi.com

Synthesis from Unprotected Amino Acids: A significant advancement in green peptide synthesis is the use of unprotected amino acids, which eliminates the need for protection and deprotection steps, thereby reducing waste and improving efficiency. chemrxiv.org Developing methodologies to apply this strategy to the synthesis and incorporation of sterically hindered amino acids like 2-Amino-2-T-butylpropanoic acid would be a major breakthrough. chemrxiv.org

| Green Synthesis Approach | Potential Advantages |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. nih.govnih.gov |

| Photocatalysis | Energy-efficient, atom-economical, mild conditions. mdpi.comrsc.org |

| Unprotected Amino Acids | Eliminates protection/deprotection steps, reduces waste, improves efficiency. chemrxiv.org |

Exploration of Novel Reactivity and Unconventional Reaction Pathways

The steric hindrance of 2-Amino-2-T-butylpropanoic acid hydrochloride presents both challenges and opportunities for exploring novel chemical reactivity. Future investigations may focus on:

C-H Bond Functionalization: Direct functionalization of the typically inert C-H bonds on the t-butyl group or the methyl group could open up new avenues for creating derivatives with unique properties. mdpi.com Photoredox catalysis, in particular, has shown promise for the C-H functionalization of amino acid derivatives. mdpi.com

Umpolung Reactivity: Exploring the "umpolung" or reverse polarity reactivity of iminoesters derived from 2-Amino-2-T-butylpropanoic acid could enable the asymmetric synthesis of complex α,α-disubstituted α-amino acids through tandem alkylation/π-allylation reactions. acs.org

Reactions Under Forcing Conditions: Investigating the reactivity of this sterically hindered amino acid under high pressure or microwave irradiation could lead to the discovery of unexpected transformations and the synthesis of novel molecular architectures that are inaccessible under standard conditions.

Enhanced Stereochemical Control and Access to All Stereoisomers

While racemic 2-Amino-2-T-butylpropanoic acid hydrochloride is useful, access to enantiomerically pure forms is crucial for many applications, particularly in pharmaceuticals and materials science. Future research should prioritize:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods for the synthesis of α,α-disubstituted amino acids is an active area of research. rsc.orgnih.gov This includes the use of chiral catalysts and auxiliaries to control the stereochemistry during the formation of the quaternary carbon center. nih.govnih.gov

Diastereoselective Alkylation: The use of chiral auxiliaries in the diastereoselective alkylation of glycine (B1666218) enolates is a well-established strategy that could be further optimized for the synthesis of 2-Amino-2-T-butylpropanoic acid. acs.org

Kinetic Resolution: Enzymatic or chemical kinetic resolution of racemic 2-Amino-2-T-butylpropanoic acid or its precursors could provide an efficient route to both enantiomers.

| Stereochemical Control Strategy | Key Features |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity. rsc.orgnih.gov |

| Diastereoselective Alkylation | Employment of chiral auxiliaries to control diastereoselectivity. acs.org |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. |

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of reactions involving 2-Amino-2-T-butylpropanoic acid hydrochloride, the integration of modern synthesis technologies is essential.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. mdpi.com Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production.

Automated Peptide Synthesis: For the incorporation of 2-Amino-2-T-butylpropanoic acid into peptides, automated solid-phase peptide synthesis (SPPS) is a powerful tool. americanpeptidesociety.orgpeptide.com Future research could focus on developing more efficient coupling methods for sterically hindered amino acids like this one within an automated workflow. thieme.denih.govacs.org This would enable the rapid synthesis of peptide libraries for screening and drug discovery. americanpeptidesociety.org

Design of Functional Materials Incorporating the Compound Scaffold

The rigid and bulky nature of the t-butyl group in 2-Amino-2-T-butylpropanoic acid makes it an attractive building block for the design of novel functional materials.

Self-Assembling Peptides: Incorporating this amino acid into peptide sequences can influence their self-assembly into well-defined nanostructures such as nanotubes, nanofibers, and hydrogels. beilstein-journals.orgnih.govnih.gov These materials have potential applications in drug delivery, tissue engineering, and as antimicrobial agents. beilstein-journals.orgacs.orgnih.gov The chirality of the amino acid can also play a critical role in the morphology and properties of the resulting self-assembled structures. acs.org

Functional Polymers: 2-Amino-2-T-butylpropanoic acid can be incorporated into the side chains of polymers to create materials with tunable properties. acs.orgnih.govresearchgate.net These amino acid-functionalized polymers could find use as biomimetic catalysts, chiral materials, or in drug delivery systems. researchgate.net The incorporation of α-amino acids can enhance the biocompatibility and biodegradability of polymers. researchgate.netnih.gov

Peptidomimetics: The steric bulk of the t-butyl group can be used to constrain the conformation of peptides, leading to peptidomimetics with enhanced stability and biological activity. nih.gov These conformationally constrained peptides are of great interest in drug discovery. nih.gov

Q & A

Q. What synthetic strategies minimize byproduct formation in 2-Amino-2-T-butylpropanoic acid HCl synthesis?

A three-step approach is recommended:

- Step 1: Protect the amine group using Boc anhydride under inert conditions (N₂ atmosphere) to prevent oxidation.

- Step 2: Introduce the t-butyl group via nucleophilic substitution, maintaining pH 8.5–9.0 to optimize reaction efficiency.

- Step 3: Deprotect using HCl/dioxane (4M, 2 eq) at 0°C to avoid racemization. Key Metrics: Yield >85% when using HATU as a coupling agent; monitor by TLC (Rf = 0.3 in EtOAc/hexane 1:1) .

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Coupling Agent | HATU | High-yield amide formation |

| Deprotection Temp | 0°C | Minimize racemization |

| pH Range | 8.5–9.0 | Stabilize intermediates |

Q. Which analytical techniques effectively quantify the compound in complex matrices?

- HPLC-DAD: Use a C18 column (150 × 4.6 mm, 3.5 µm) with a gradient of 0.1% formic acid in water/acetonitrile (95:5 to 60:40 over 15 min). Detection at 210 nm achieves LOD 0.2 µg/mL.

- LC-MS/MS (ESI+): Monitor transition m/z 220.1→102.1 for trace analysis (ppb-level sensitivity). Validate with spike-recovery tests (90–110% recovery acceptable) .

Q. What safety protocols are critical for handling HCl salts of amino acids?

- Storage: Keep in airtight containers at 2–8°C to prevent hygroscopic degradation.

- Exposure Control: Use fume hoods during synthesis; neutralize spills with 5% sodium bicarbonate.

- Emergency Response: For skin contact, rinse with 0.1M phosphate buffer (pH 7.4) to mitigate irritation .

Advanced Research Questions

Q. How can researchers resolve conflicting solubility data in different solvent systems?

Discrepancies often arise from polymorphic forms or ion clustering. Follow this protocol:

- Step 1: Conduct temperature-dependent NMR (25–60°C) to detect solvent adducts (e.g., sodium ion clustering, as in ).

- Step 2: Use powder XRD to identify crystalline phases.

- Step 3: Apply the van’t Hoff equation to solubility data (collected at 5–40°C). Deviations >15% suggest metastable polymorphs requiring recrystallization in ethanol/water (70:30) .

| Solvent System | Observed Solubility (mg/mL) | Calculated Solubility (mg/mL) |

|---|---|---|

| Water | 12.5 ± 0.3 | 14.2 |

| Ethanol | 8.7 ± 0.2 | 8.9 |

Q. What experimental designs determine stability under physiological conditions?

Perform forced degradation studies:

- Conditions: pH 1.2 (simulated gastric fluid) and pH 7.4 (blood buffer) at 37°C for 72 hours.

- Analysis:

- HRMS: Identify degradation products (e.g., dealkylation or hydrolysis fragments).

- Kinetics: Calculate degradation rate constants (k) via HPLC-DAD. k >0.05 h⁻¹ indicates instability requiring excipients like cyclodextrins.

Reference stability profiles of pharmacopeial impurities (e.g., EP impurities in ) .

Q. How to address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- NMR Validation: Compare experimental ¹H-NMR shifts (e.g., δ 1.4 ppm for t-butyl) with DFT-calculated values (B3LYP/6-31G* basis set). Discrepancies >0.3 ppm suggest conformational flexibility.

- X-ray Crystallography: Resolve absolute configuration ambiguities; refine using SHELXL-97 .

Methodological Notes

- Impurity Profiling: Cross-reference with EP impurity standards () for HPLC retention times and MS/MS fragmentation patterns.

- Thermodynamic Data: Use NIST clustering reaction data () to model ion-pairing effects in aqueous solutions.

- Structural Analogues: Apply synthetic strategies from (e.g., Boc protection) to derivatives with bulky substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.